乳糖一水合物

描述

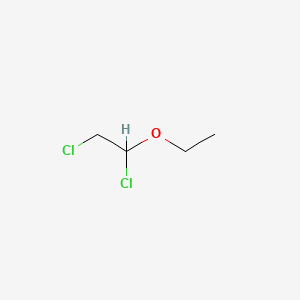

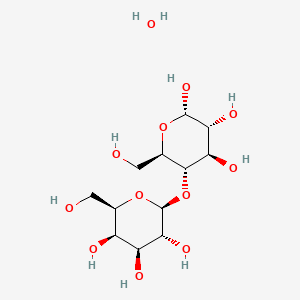

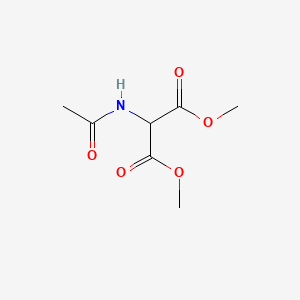

Lactose monohydrate is the crystalline form of lactose, a disaccharide sugar composed of galactose and glucose. It is primarily found in milk and dairy products. Lactose monohydrate is widely used in the food and pharmaceutical industries due to its slightly sweet taste, stability, and affordability .

科学研究应用

Lactose monohydrate has numerous applications in scientific research:

Chemistry: Used as a stabilizer and filler in various chemical formulations.

Biology: Serves as a nutrient in microbiological media.

Medicine: Commonly used as an excipient in tablets and capsules due to its excellent compressibility.

Industry: Utilized in the production of food products, infant formulas, and animal feed.

作用机制

Target of Action

Lactose monohydrate, a disaccharide of glucose and galactose, is primarily targeted at the digestive system . It is uniquely associated with milk of almost all mammals, including humans . In the pharmaceutical industry, it is used as an additive and filler in various products to maintain structure and consistency .

Mode of Action

The mode of action of lactose monohydrate is primarily physical rather than biochemical. It acts as a sweetener, filler, or stabilizer in various products . It helps ingredients that don’t mix — such as oil and water — stay together . In the pharmaceutical industry, it is used to maintain the structure and consistency of tablets .

Biochemical Pathways

Lactose monohydrate doesn’t directly participate in any specific biochemical pathways. It plays a crucial role in the lactose biosynthesis pathway in mammals . It is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond .

Pharmacokinetics

Instead, it is used in the pharmaceutical industry as an excipient, a substance formulated alongside the active ingredient of a medication . Its role is to enhance the bulk, consistency, or stability of the product .

Result of Action

The primary result of the action of lactose monohydrate is the maintenance of structure and consistency in various products . It also adds sweetness or acts as a stabilizer to help ingredients that don’t mix — such as oil and water — stay together .

Action Environment

The action of lactose monohydrate can be influenced by environmental factors. For instance, its crystallization behavior during storage can change under high humidity . Also, the solubility of lactose monohydrate in ethanol changes with temperature .

生化分析

Biochemical Properties

Lactose monohydrate is involved in several biochemical reactions. It interacts with enzymes such as lactase (β-galactosidase), which hydrolyzes lactose into glucose and galactose. This interaction is crucial for the digestion of lactose in the human body. Additionally, lactose monohydrate can interact with proteins and other biomolecules, influencing their stability and function .

Cellular Effects

Lactose monohydrate affects various types of cells and cellular processes. It influences cell function by providing a source of glucose and galactose, which are essential for cellular metabolism. Lactose monohydrate can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of these monosaccharides .

Molecular Mechanism

At the molecular level, lactose monohydrate exerts its effects through binding interactions with enzymes such as lactase. This binding leads to the hydrolysis of lactose into glucose and galactose, which can then be utilized in various metabolic pathways. Lactose monohydrate can also influence enzyme activity, either by inhibition or activation, and affect gene expression by altering the availability of glucose and galactose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lactose monohydrate can change over time. Its stability and degradation are influenced by factors such as temperature and humidity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with lactose monohydrate showing varying degrees of stability and degradation under different conditions .

Dosage Effects in Animal Models

The effects of lactose monohydrate vary with different dosages in animal models. At low doses, it serves as a source of glucose and galactose, supporting normal cellular functions. At high doses, lactose monohydrate can cause adverse effects such as gastrointestinal discomfort and diarrhea due to the inability of some animals to efficiently digest large amounts of lactose .

Metabolic Pathways

Lactose monohydrate is involved in several metabolic pathways. It is hydrolyzed by lactase into glucose and galactose, which are then utilized in glycolysis and other metabolic processes. Lactose monohydrate can also affect metabolic flux and metabolite levels by modulating the availability of these monosaccharides .

Transport and Distribution

Within cells and tissues, lactose monohydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Lactose monohydrate’s localization and accumulation can influence its effects on cellular function .

Subcellular Localization

Lactose monohydrate’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes .

准备方法

Synthetic Routes and Reaction Conditions: Lactose monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying to remove excess moisture .

Industrial Production Methods: In industrial settings, lactose is extracted from whey, a byproduct of cheese production. The whey is concentrated and crystallized to form lactose monohydrate. The crystals are then separated, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .

Common Reagents and Conditions:

Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.

Isomerization: In alkaline conditions, lactose can be isomerized to lactulose.

Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.

Major Products Formed:

Hydrolysis: Glucose and galactose.

Isomerization: Lactulose.

Hydrogenation: Lactitol.

相似化合物的比较

- Sucrose

- Maltose

- Lactulose

- Lactitol

Lactose monohydrate is unique due to its specific applications in the pharmaceutical industry and its role in lactose intolerance research .

属性

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-26-6, 64044-51-5 | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile](/img/structure/B1582310.png)

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)